molecular formula C10H10N4O2 B13351133 6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13351133
M. Wt: 218.21 g/mol
InChI Key: SEHGRTLSCYUHFA-UHFFFAOYSA-N
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Description

6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the condensation of 4-(aminomethyl)pyridine with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((pyridin-4-ylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

6-(pyridin-4-ylmethylamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10N4O2/c15-9-5-8(13-10(16)14-9)12-6-7-1-3-11-4-2-7/h1-5H,6H2,(H3,12,13,14,15,16)

InChI Key

SEHGRTLSCYUHFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=O)NC(=O)N2

Origin of Product

United States

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